molecular formula C14H10N2O6 B12805246 2-(3-Carboxyanilino)-3-nitrobenzoic acid CAS No. 35875-16-2

2-(3-Carboxyanilino)-3-nitrobenzoic acid

Cat. No.: B12805246
CAS No.: 35875-16-2
M. Wt: 302.24 g/mol
InChI Key: OADNRDRCKJFASV-UHFFFAOYSA-N
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Description

2-(3-Carboxyanilino)-3-nitrobenzoic acid is an organic compound with the molecular formula C15H10N2O7 This compound is characterized by the presence of a carboxyanilino group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyanilino)-3-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the carboxyanilino group. One common method involves the nitration of 3-aminobenzoic acid to form 3-nitro-4-aminobenzoic acid. This intermediate is then reacted with phthalic anhydride under acidic conditions to introduce the carboxyanilino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyanilino)-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxyanilino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-amino-2-carboxyanilinobenzoic acid.

    Reduction: Formation of 2-(3-Aminoanilino)-3-nitrobenzoic acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-(3-Carboxyanilino)-3-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyanilino)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxyanilino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Carboxyanilino)benzoic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.

    3-Nitrobenzoic acid: Lacks the carboxyanilino group, leading to different biological activities.

    2-Aminobenzoic acid: Contains an amino group instead of the carboxyanilino group, affecting its chemical behavior and applications.

Uniqueness

2-(3-Carboxyanilino)-3-nitrobenzoic acid is unique due to the presence of both the carboxyanilino and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-carboxyanilino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-13(18)8-3-1-4-9(7-8)15-12-10(14(19)20)5-2-6-11(12)16(21)22/h1-7,15H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADNRDRCKJFASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189433
Record name Benzoic acid, 2-((3-carboxyphenyl)amino)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35875-16-2
Record name 2-(3-Carboxyanilino)-3-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035875162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC696047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-((3-carboxyphenyl)amino)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Carboxyanilino)-3-nitrobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX85N2HA5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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